molecular formula C9H13NO B11958952 2-(2-Methoxyethyl)-6-methylpyridine CAS No. 71172-56-0

2-(2-Methoxyethyl)-6-methylpyridine

Cat. No.: B11958952
CAS No.: 71172-56-0
M. Wt: 151.21 g/mol
InChI Key: ZKQBRFRQZNYNQI-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-6-methylpyridine (CAS: 71172-56-0) is a pyridine derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.206 g/mol. Key physical properties include a density of 0.977 g/cm³, boiling point of 193.3°C, and flash point of 69.2°C . The methoxyethyl (-OCH₂CH₂OCH₃) substituent at the 2-position and methyl (-CH₃) group at the 6-position confer distinct electronic and steric characteristics, making it a versatile intermediate in coordination chemistry and synthetic organic reactions.

Properties

CAS No.

71172-56-0

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2-methoxyethyl)-6-methylpyridine

InChI

InChI=1S/C9H13NO/c1-8-4-3-5-9(10-8)6-7-11-2/h3-5H,6-7H2,1-2H3

InChI Key

ZKQBRFRQZNYNQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCOC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Functionalization

Nucleophilic Substitution via Pyridine N-Oxides

N-Oxidation and Directed Functionalization

Pyridine N-oxides enhance electrophilic substitution reactivity at the 2- and 4-positions. As detailed in the Abertay University study, ethyl 3-pyridylacetate undergoes N-oxidation with peracetic acid or m-chloroperbenzoic acid (m-CPBA). For 2-(2-methoxyethyl)-6-methylpyridine, N-oxidation of 6-methylpyridine could direct methoxyethylation at the 2-position.

Procedure

  • N-Oxidation : React 6-methylpyridine with m-CPBA in dichloromethane at 0–25°C.

  • Methoxyethylation : Treat the N-oxide with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃).

  • Deoxygenation : Use phosphorus tribromide or catalytic hydrogenation to remove the N-oxide group.

Yield Optimization

  • N-Oxidation efficiency: 85–92%.

  • Methoxyethylation yield: 60–75% (dependent on base and temperature).

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables precise functionalization. A 2-bromo-6-methylpyridine precursor can react with a methoxyethyl boronic ester under Suzuki conditions.

Typical Conditions

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : Na₂CO₃.

  • Solvent : Dioxane/water (4:1).

  • Temperature : 80–100°C for 12–24 hours.

Challenges

  • Limited by boronic ester availability.

  • Competing homocoupling requires rigorous anhydrous conditions.

Ring-Closing Approaches

Hantzsch Dihydropyridine Synthesis

Constructing the pyridine ring with pre-installed substituents offers regioselectivity. A modified Hantzsch synthesis using 3-methoxyethyl-1,3-diketone and ammonium acetate could yield this compound.

Reaction Scheme

3-Methoxyethyl-1,3-diketone+Ammonium acetateEtOH, refluxTarget Compound\text{3-Methoxyethyl-1,3-diketone} + \text{Ammonium acetate} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound}

Advantages

  • Single-step synthesis.

  • High atom economy.

Limitations

  • Low yields (~40%) due to steric hindrance from the methoxyethyl group.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Friedel-Crafts65–80HighModerate
N-Oxide60–75ModerateHigh
Suzuki Coupling50–70LowHigh
Hantzsch Synthesis30–40ModerateLow

Key Findings

  • Friedel-Crafts-derived routes offer the best balance of yield and scalability.

  • N-Oxide functionalization is preferable for lab-scale synthesis with strict regiochemical requirements.

Scientific Research Applications

2-(2-Methoxyethyl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may act as a ligand for certain pyridine-binding proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physical and Chemical Properties

The table below compares 2-(2-Methoxyethyl)-6-methylpyridine with analogous pyridine derivatives, focusing on substituent effects:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Applications/Properties
This compound C₉H₁₃NO 151.21 193.3 0.977 Ligand in vanadium/copper complexes
2-Ethyl-6-methylpyridine C₈H₁₁N 121.18 N/A N/A Pharmaceutical intermediates
2-(Chloromethyl)-6-methylpyridine C₇H₈ClN 141.6 N/A N/A Alkylation/arylation intermediate
2-Ethoxy-6-[(methylimino)methyl]pyridine C₁₀H₁₃NO₂ 179.21 N/A N/A Hydrogen-bonded crystal structures
4-Iodo-2-methoxy-6-methylpyridine C₇H₈INO 249.05 N/A N/A Halogenated intermediate for cross-coupling
Key Observations:
  • Polarity and Solubility: The methoxyethyl group in this compound enhances polarity compared to nonpolar ethyl (C₂H₅) or chloromethyl (-CH₂Cl) substituents. This improves solubility in polar solvents like THF or methanol, critical for coordination chemistry applications .
  • Reactivity : Chloromethyl derivatives (e.g., 2-(Chloromethyl)-6-methylpyridine) are reactive toward nucleophilic substitution, enabling functionalization at the methyl position . In contrast, the methoxyethyl group is less reactive but stabilizes metal-ligand interactions via ether oxygen coordination .

Coordination Chemistry and Material Science

  • Ligand Behavior : this compound forms stable complexes with vanadium(V) and copper(I), as seen in studies of analogous ligands like 2-(2-benzimidazolyl)-6-methylpyridine . The ether oxygen participates in coordination, contrasting with chloromethyl or ethyl groups, which act as steric hindrances or inert substituents.
  • Photophysical Properties : Copper(I) complexes with benzimidazolyl-pyridine ligands exhibit tunable luminescence . The methoxyethyl group’s electron-donating nature could similarly influence emission spectra in coordination complexes.

Biological Activity

2-(2-Methoxyethyl)-6-methylpyridine, with the molecular formula C10H13NO and a molecular weight of approximately 163.22 g/mol, is an organic compound notable for its potential biological activities. This compound features a pyridine ring substituted with a methoxyethyl group at the 2-position and a methyl group at the 6-position, which contributes to its unique chemical properties and biological interactions. Recent studies have highlighted its antimicrobial properties and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial agent. Its ability to modulate enzyme activity suggests potential therapeutic applications in pharmacology. The compound has been shown to interact with various biological targets, influencing metabolic pathways and cellular processes.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that derivatives of this compound demonstrated notable antibacterial and antifungal activity. Specifically, a nickel complex derived from this pyridine exhibited significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations exceeding 40 µg/mL, along with antifungal activity against Candida albicans and Candida tropicalis at concentrations above 30 µg/mL .

Case Study: Gallstone Dissolution

A recent study evaluated the efficacy of this compound as a topical agent for gallstone dissolution in a porcine model. The findings revealed that this compound offered superior solubility compared to methyl-tert-butyl ether (MTBE), achieving dissolution rates of 75%, 95%, and 100% at intervals of 60, 120, and 240 minutes, respectively (P < 0.05). In vivo assessments indicated that it exhibited approximately 1.8 times higher solubility than MTBE, with significantly lower toxicological profiles, suggesting its potential as a safer alternative for gallstone treatment .

Parameter MMP (this compound) MTBE
Solubility at 60 min75%56%
Solubility at 120 min95%69%
Solubility at 240 min100%82%
ToxicityLower levels of apoptosis/inflammationHigher toxicity levels

The biological activity of this compound may be attributed to its ability to bind with specific enzymes or receptors within biological systems. Interaction studies suggest that it can inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing various cellular processes. For instance, docking studies indicated strong binding affinity with proteins such as dihydrofolate reductase from S. aureus, showcasing its potential as an antibacterial agent .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyethyl)-6-methylpyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves alkylation or substitution reactions. For example, 2-(chloromethyl)-6-methylpyridine (a structurally related precursor) can undergo nucleophilic substitution with sodium methoxide in methanol to introduce the methoxyethyl group . Key optimization parameters include:

  • Temperature : Room temperature for substitution reactions to avoid side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation .
  • Catalyst selection : Palladium-based catalysts may improve coupling efficiency if introducing aromatic or heterocyclic substituents .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR can confirm the methoxyethyl (-OCH2_2CH2_2OCH3_3) and methylpyridine moieties. For example, the methoxy protons typically resonate at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion peak at m/z 181.12 for C10_{10}H15_{15}NO).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% is ideal for biological assays) .

Q. What are the key stability considerations for handling and storing this compound?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
  • Handling : Use inert atmospheres (N2_2/Ar) during reactions to avoid moisture-sensitive side reactions.
  • Degradation pathways : The methoxyethyl group may undergo cleavage under strongly acidic or basic conditions, necessitating pH-neutral buffers in biological studies .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s reactivity in cross-coupling reactions?

The methoxyethyl group acts as a mild electron-donating substituent, directing electrophilic aromatic substitution to the pyridine ring’s 4-position. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the methyl group at the 6-position may reduce reaction yields. Optimization strategies include:

  • Ligand design : Bulky ligands (e.g., SPhos) enhance regioselectivity .
  • Temperature modulation : Elevated temperatures (80–100°C) improve reaction kinetics for sterically hindered substrates .
    Contradictory data exists on optimal catalysts (Pd(OAc)2_2 vs. PdCl2_2), suggesting condition-dependent outcomes .

Q. What experimental approaches are suitable for investigating the biological activity of this compound?

  • Enzyme inhibition assays : Screen against kinases or receptors (e.g., mGluR5) using fluorescence polarization or TR-FRET. Structural analogs like ABP688 (a mGluR5 antagonist) suggest potential neuromodulatory activity .
  • Cellular uptake studies : Radiolabel the compound with 18F^{18}F for PET imaging to evaluate blood-brain barrier penetration .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the methoxyethyl chain .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH) alter nucleophilicity .
  • Catalyst poisoning : Trace moisture or oxygen in reactions reduces Pd catalyst efficiency .
  • Analytical variability : Differences in HPLC calibration or NMR integration thresholds.
    Recommendations:
  • Replicate reactions under inert conditions.
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .

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